molecular formula C34H30O5 B285189 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate

Cat. No.: B285189
M. Wt: 518.6 g/mol
InChI Key: FWTQNNPJVWGREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl 2-(2-phenylethyl)benzoate, commonly known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

BCTC acts as a competitive antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. TRPV1 is involved in pain perception, inflammation, and thermoregulation. BCTC binds to the TRPV1 channel and prevents its activation by agonists, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. BCTC has also been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BCTC is readily available for research purposes and has been extensively studied for its potential applications in various fields. However, BCTC has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on BCTC. One potential direction is to investigate the potential anti-cancer effects of BCTC in various cancer types. Another direction is to study the potential neuroprotective effects of BCTC in animal models of neurological disorders. Additionally, there is a need to optimize the synthesis method of BCTC to improve its yield and purity. Finally, there is a need to investigate the potential side effects of BCTC at high doses to ensure its safety for human use.
Conclusion:
In conclusion, BCTC is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCTC acts as a competitive antagonist of TRPV1, which is involved in pain perception, inflammation, and thermoregulation. BCTC has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects and neuroprotective effects in neurological disorders. There are several future directions for research on BCTC, including investigating its potential anti-cancer effects, neuroprotective effects, and optimizing its synthesis method.

Synthesis Methods

BCTC can be synthesized using a simple two-step process. The first step involves the synthesis of 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl chloride, which is then reacted with 2-(2-phenylethyl)benzoic acid in the presence of a base to obtain BCTC. This method has been optimized for high yield and purity, making BCTC readily available for research purposes.

Scientific Research Applications

BCTC has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neurological disorders. BCTC is a potent antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and inflammation. BCTC has been shown to alleviate pain in animal models of neuropathic pain and inflammatory pain. Additionally, BCTC has been studied for its potential anti-cancer effects, as TRPV1 is overexpressed in various cancer cells. BCTC has also been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C34H30O5

Molecular Weight

518.6 g/mol

IUPAC Name

[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] 2-(2-phenylethyl)benzoate

InChI

InChI=1S/C34H30O5/c1-34(2,3)25-15-17-26(18-16-25)38-31-22-37-30-21-27(19-20-29(30)32(31)35)39-33(36)28-12-8-7-11-24(28)14-13-23-9-5-4-6-10-23/h4-12,15-22H,13-14H2,1-3H3

InChI Key

FWTQNNPJVWGREZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4CCC5=CC=CC=C5

Origin of Product

United States

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